molecular formula C19H15N3O5 B2521716 4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1105228-92-9

4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No. B2521716
M. Wt: 365.345
InChI Key: FPZLCHRJRYAWDR-UHFFFAOYSA-N
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Description

The compound of interest, 4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one, is a multifaceted molecule that incorporates several heterocyclic structures such as benzo[d][1,3]dioxole, 1,2,4-oxadiazole, and 2H-benzo[b][1,4]oxazin-3(4H)-one. These structural motifs are known for their potential in various biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives has been explored using environmentally friendly methods that avoid the use of harsh reagents like AlCl3 or moisture-sensitive acid chlorides . A similar approach could be applied to the synthesis of the compound , utilizing a C-C bond-forming reaction mediated by trifluoroacetic anhydride/phosphoric acid as a key step. Additionally, the synthesis of functionalized 4H-1,2-benzoxazine derivatives, which are structurally related to the oxazinone moiety of the target compound, has been reported using trifluoromethanesulfonic acid to treat precursor molecules with electron-withdrawing substituents .

Molecular Structure Analysis

The molecular structure of the compound features a 1,2,4-oxadiazole ring, which is known to be a bioactive substructure with various biological activities . The presence of the benzo[d][1,3]dioxol-5-yl group could potentially influence the electronic properties of the molecule and its interaction with biological targets. The 2H-benzo[b][1,4]oxazin-3(4H)-one core is a common feature in compounds with anti-cancer properties .

Chemical Reactions Analysis

The chemical reactivity of the compound can be inferred from the behavior of its substructures. The 1,2,4-oxadiazole ring can participate in nucleophilic substitution reactions, which could be useful in further functionalization of the molecule . The 2H-benzo[b][1,4]oxazin-3(4H)-one moiety may undergo reactions typical of lactones, such as ring-opening, which could be exploited in the synthesis of more complex derivatives .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of the compound are not detailed in the provided papers, we can predict that the presence of multiple heterocyclic rings and electron-withdrawing groups would influence its solubility, stability, and reactivity. The compound's molecular structure suggests it could have a relatively high molecular weight and may exhibit solid-state properties that are characteristic of crystalline organic compounds. The heterocyclic rings and substituents could also affect the compound's melting point, boiling point, and solubility in various solvents.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has explored the synthesis of novel compounds with structural similarities to the chemical of interest, demonstrating antimicrobial properties. For instance, Bektaş et al. (2007) synthesized some novel 1,2,4-triazole derivatives, highlighting the process of creating compounds with potential antimicrobial activities. This research indicates the interest in developing new molecules for combating microbial resistance, though the direct connection to the specified compound is not explicitly made, the methodology and intent align with exploring the antimicrobial potential of complex organic compounds (Bektaş et al., 2007).

Antioxidant and Anti-inflammatory Activities

Another study by Dewangan et al. (2016) focused on the synthesis of 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety, evaluated for their analgesic and anti-inflammatory activities. This research underlines the exploration of oxadiazole derivatives for potential therapeutic applications, showcasing the compound's relevance in developing new anti-inflammatory and analgesic drugs. While the study does not directly address the specific compound mentioned, it illustrates the broader scientific interest in oxadiazole derivatives' medicinal chemistry applications (Dewangan et al., 2016).

Novel Synthetic Routes and Applications

Further, research into the synthesis of benzoxazinone derivatives, as well as benzoxazine monomers containing allyl groups, has been conducted to explore their potential in creating high-performance materials. For example, Agag and Takeichi (2003) developed novel benzoxazine monomers for high-performance thermosets, indicating the compound's utility in material science, particularly in enhancing thermomechanical properties of polymers (Agag & Takeichi, 2003).

properties

IUPAC Name

4-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-7-methyl-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5/c1-11-2-4-13-15(6-11)24-9-18(23)22(13)8-17-20-19(21-27-17)12-3-5-14-16(7-12)26-10-25-14/h2-7H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZLCHRJRYAWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)CO2)CC3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

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